molecular formula C34H24N8NaO10S2 B607130 Diamine Green B CAS No. 4335-09-5

Diamine Green B

Cat. No.: B607130
CAS No.: 4335-09-5
M. Wt: 791.7 g/mol
InChI Key: BALMKNKKYXCPFZ-UHFFFAOYSA-N
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Description

Diamine Green B, also known as Direct Green B or Direct Dark Green B, is an organic dye primarily used in the textile industry. It is a diazo dye, characterized by the presence of two azo groups (-N=N-) which contribute to its vibrant green color. This compound is known for its good solubility in water and its application in dyeing cellulose fibers such as cotton and viscose .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Direct Green 6 are largely unexplored. It is known that Direct Green 6 is soluble in water and slightly sensitive to hard water The dye interacts with various biomolecules, including enzymes and proteins, during the dyeing process

Cellular Effects

Research on the cellular effects of Direct Green 6 is limited. One study has shown that exposure to Direct Green 6 can cause hematotoxic effects in freshwater fish, leading to a decrease in red and white blood cell counts The effects of Direct Green 6 on human cells or other animal cells have not been extensively studied

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of Direct Green 6 on cellular function in laboratory settings are not well studied. One study has shown that Direct Green 6 can cause hematotoxic effects in freshwater fish over time

Dosage Effects in Animal Models

The effects of different dosages of Direct Green 6 in animal models are not well studied. One study has shown that exposure to Direct Green 6 can cause hematotoxic effects in freshwater fish

Preparation Methods

Synthetic Routes and Reaction Conditions: Diamine Green B is synthesized through a diazotization reaction, where aromatic amines are converted into diazonium salts. These salts are then coupled with other aromatic compounds to form the dye. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Diamine Green B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diamine Green B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

4335-09-5

Molecular Formula

C34H24N8NaO10S2

Molecular Weight

791.7 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H24N8O10S2.Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52);

InChI Key

BALMKNKKYXCPFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Direct Green 6

Origin of Product

United States

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